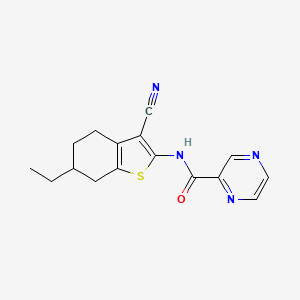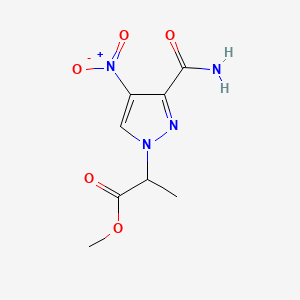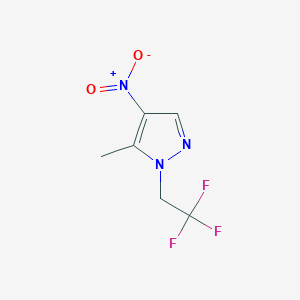![molecular formula C16H16N6O3 B10907096 N-(2,6-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907096.png)
N-(2,6-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-ジメチルフェニル)-1-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-1H-ピラゾール-3-カルボキサミドは、ピラゾール誘導体のクラスに属する合成有機化合物です。
準備方法
合成経路と反応条件
N-(2,6-ジメチルフェニル)-1-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-1H-ピラゾール-3-カルボキサミドの合成には、通常、複数段階の有機反応が伴います。一般的な合成経路には、次のようなものがあります。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンを反応させることで達成できます。
ニトロ化: 硝酸などのニトロ化剤を使用して、ピラゾール環にニトロ基を導入します。
アミド化: ピラゾール誘導体を2,6-ジメチルフェニルアミンとカップリングさせて、最終的なカルボキサミド化合物を形成します。
工業生産方法
工業生産方法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、触媒の使用、溶媒の選択、反応条件の最適化などが含まれる可能性があります。
化学反応の分析
反応の種類
N-(2,6-ジメチルフェニル)-1-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-1H-ピラゾール-3-カルボキサミドは、次のようなさまざまな化学反応を起こすことができます。
酸化: ニトロ基は適切な条件下でアミン基に還元できます。
還元: 化合物は酸化して、追加の官能基を導入することができます。
置換: ピラゾール環は、求電子置換反応または求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや触媒の存在下での水素ガスなどの還元剤。
置換: ハロゲン、アルキル化剤、アシル化剤などの試薬は、制御された条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ニトロ基の還元によりアミン誘導体が生成され、置換反応によりピラゾール環にさまざまな官能基を導入することができます。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 創薬開発における生物活性化合物としての可能性。
医学: 治療的応用のための薬理学的性質の調査。
産業: 特定の性質を持つ新素材の開発における利用。
作用機序
N-(2,6-ジメチルフェニル)-1-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-1H-ピラゾール-3-カルボキサミドの作用機序は、その特定の生物学的標的によって異なります。一般的に、ピラゾール誘導体は、さまざまな酵素、受容体、またはその他のタンパク質と相互作用して、それらの活性を調節し、特定の生物学的効果をもたらす可能性があります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
N-(2,6-ジメチルフェニル)-1H-ピラゾール-3-カルボキサミド: ニトロ基とピラゾリルメチル基がありません。
1-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-1H-ピラゾール-3-カルボキサミド: 2,6-ジメチルフェニル基がありません。
独自性
N-(2,6-ジメチルフェニル)-1-[(4-ニトロ-1H-ピラゾール-1-イル)メチル]-1H-ピラゾール-3-カルボキサミドは、その官能基の組み合わせによって独自性があります。これにより、特定の化学的および生物学的性質が与えられます。ニトロ基と2,6-ジメチルフェニル基の両方を含むことにより、反応性と生物学的標的との相互作用に影響を与える可能性があります。
特性
分子式 |
C16H16N6O3 |
|---|---|
分子量 |
340.34 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16N6O3/c1-11-4-3-5-12(2)15(11)18-16(23)14-6-7-20(19-14)10-21-9-13(8-17-21)22(24)25/h3-9H,10H2,1-2H3,(H,18,23) |
InChIキー |
JALRDQBWKNGJBM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10907021.png)

![Propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B10907041.png)
methanone](/img/structure/B10907043.png)

![(4Z)-2-(2,5-dichlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10907051.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10907057.png)
![1-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]propanimidoyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B10907058.png)
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10907073.png)
![methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B10907077.png)
![1-[(4-fluorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907078.png)

![1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10907091.png)
![Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10907092.png)
